molecular formula C9H10O4 B083589 5-Ethoxysalicylic acid CAS No. 14160-71-5

5-Ethoxysalicylic acid

Cat. No.: B083589
CAS No.: 14160-71-5
M. Wt: 182.17 g/mol
InChI Key: ZZKFPIOJAOEMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxysalicylic acid, also known as 5-ethoxy-2-hydroxybenzoic acid, is an organic compound with the molecular formula C9H10O4. It is a derivative of salicylic acid, where the hydroxyl group at the fifth position is replaced by an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethoxysalicylic acid can be synthesized through the ethylation of salicylic acid. One common method involves the reaction of salicylic acid with bromoethane in the presence of a base such as potassium hydroxide. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_9\text{H}_10\text{O}_4 + \text{HBr} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of advanced techniques such as continuous flow reactors and optimized reaction conditions can significantly improve the scalability of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of corresponding alcohols or other reduced products.

    Substitution: The ethoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

5-Ethoxysalicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

    Industry: this compound is used in the production of pharmaceuticals, cosmetics, and other industrial products.

Comparison with Similar Compounds

    Salicylic Acid: The parent compound, known for its use in acne treatment and as an anti-inflammatory agent.

    5-Methoxysalicylic Acid: Another derivative with a methoxy group instead of an ethoxy group, used in similar applications.

    Acetylsalicylic Acid (Aspirin): A well-known derivative used as an analgesic and anti-inflammatory drug.

Uniqueness: 5-Ethoxysalicylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility and potentially alter its interaction with biological targets compared to its analogs .

Properties

IUPAC Name

5-ethoxy-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKFPIOJAOEMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161777
Record name 5-Ethoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14160-71-5
Record name 5-Ethoxysalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14160-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxysalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxysalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxysalicylic acid
Reactant of Route 2
Reactant of Route 2
5-Ethoxysalicylic acid
Reactant of Route 3
Reactant of Route 3
5-Ethoxysalicylic acid
Reactant of Route 4
Reactant of Route 4
5-Ethoxysalicylic acid
Reactant of Route 5
Reactant of Route 5
5-Ethoxysalicylic acid
Reactant of Route 6
Reactant of Route 6
5-Ethoxysalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.